Dichloro(2-methylphenyl)borane Exhibits Quantifiably Enhanced Thermodynamic Stability Versus Its Para-Isomer
Calorimetric studies on o- and p-tolyldichloroboranes reveal a significant difference in their standard enthalpies of formation in the gas phase [1]. The ortho-substituted compound (Dichloro(2-methylphenyl)borane) is thermodynamically more stable than its para-isomer by a quantifiable margin, a difference attributed to a proposed stabilizing steric overlap between the ortho-methyl group's hydrogen and the chlorine atoms of the BCl₂ moiety [2].
para: −294.1 ± 3.8 kJ mol⁻¹
Δ ~40.3 kJ mol⁻¹
| Evidence Dimension | Standard Enthalpy of Formation (Gas Phase, ΔfH°) |
|---|---|
| Target Compound Data | −253.8 ± 2.7 kJ mol⁻¹ |
| Comparator Or Baseline | p-Tolyldichloroborane: −294.1 ± 3.8 kJ mol⁻¹ |
| Quantified Difference | Target compound is ~40.3 kJ mol⁻¹ more stable than the para-isomer |
| Conditions | Thermochemical study of oxidative hydrolysis in an isoperibol reaction calorimeter, combined with enthalpies of vaporization [1] |
Why This Matters
This quantified, enhanced stability can translate to a lower risk of decomposition during storage and handling, and may influence reaction pathways and yields in sensitive chemical transformations compared to the less stable para-analog.
- [1] Finch, A., Gardner, P. J., Hill, N., & Hussian, K. S. (1973). The thermochemistry of o- and p-tolyldichloroboranes and the boron-to-carbon bond strength. Journal of the Chemical Society, Dalton Transactions, (22), 2543–2545. View Source
- [2] Hussain, K. S. (1970). The synthesis and thermochemistry of organoboron and phosphorus compounds (Doctoral dissertation, Royal Holloway, University of London). View Source
